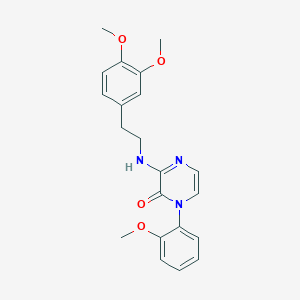

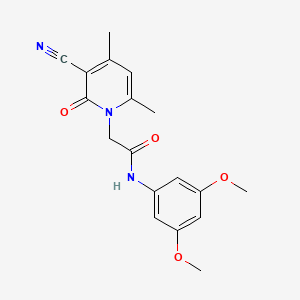

3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one" is a heterocyclic molecule that is presumed to have a pyrazinone core based on its nomenclature. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs, such as pyrazolone and pyrazoline rings, are mentioned. These compounds are of interest due to their potential biological activities and their structural characteristics, which allow for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves condensation reactions and the use of specific reagents to achieve the desired molecular architecture. For instance, the synthesis of a pyrazolone derivative is achieved by condensing 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde in methanol . Similarly, the synthesis of a pyrazoline derivative is performed using a chalcone and hydrazine, with the reaction carried out by reflux at 80°C for 7 hours . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing appropriate starting materials and reaction conditions to construct the pyrazinone core and attach the methoxyphenyl and dimethoxyphenethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of multiple rings, including pyrazolone and pyrazoline, which are often nearly coplanar with each other . The crystal structure of these compounds is determined using X-ray crystallography, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of the molecule . The dihedral angles between the rings and the presence of intramolecular hydrogen bonds are key features that influence the stability and reactivity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds like the ones discussed is influenced by the presence of functional groups and the overall electronic structure of the molecule. The hydroxyl and methoxy groups present in these compounds can participate in various chemical reactions, including hydrogen bonding and electrophilic substitution . The pyrazolone and pyrazoline rings themselves are reactive sites that can undergo further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as their appearance and solubility, are determined by their molecular structure. For example, one of the synthesized pyrazoline derivatives is described as a pale yellow powder . The chemical properties, including reactivity and stability, are influenced by the presence of substituents and the overall molecular conformation. The biological activities of these compounds, such as antioxidant, antibacterial, and toxicity, are assessed through various assays, indicating their potential as therapeutic agents .

Propriétés

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-methoxyphenyl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-26-17-7-5-4-6-16(17)24-13-12-23-20(21(24)25)22-11-10-15-8-9-18(27-2)19(14-15)28-3/h4-9,12-14H,10-11H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHOWKFBGZNPMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3004909.png)

![4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3004912.png)

![8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004916.png)

![3-(4-methylbenzyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004919.png)

![methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3004922.png)

![Ethyl (5-(2-(benzylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3004924.png)

![2,8,10-Trimethyl-4-(4-(o-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3004929.png)

![N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B3004930.png)